

Application Notes & Protocols: Utilizing 1-Methylhistidine Containing Peptides for Binding Studies

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Compound of Interest

Compound Name: *H-His(1-Me)-OMe*

Cat. No.: *B555450*

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Introduction

Post-translational modifications (PTMs) of amino acids are critical biological processes that regulate protein function, localization, and interaction.[1][2] Histidine methylation, occurring at either the N1 (tele, τ) or N3 (pros, π) position of the imidazole ring, is an important PTM that introduces subtle but significant changes to the amino acid's properties.[2][3][4] Specifically, 1-methylhistidine (1-MH or $N\tau$ -methylhistidine) increases the side chain's volume and hydrophobicity and fixes its protonation and tautomeric state.[4] In nature, enzymes like SETD3 and METTL18 catalyze the formation of 1-methylhistidine in key proteins such as actin and ribosomal proteins, influencing processes like smooth muscle contraction and ribosome biogenesis.[3][5][6]

Incorporating 1-methylhistidine into synthetic peptides is a powerful strategy for researchers in biology and drug discovery. Rather than a post-synthesis "labeling" step, 1-methylhistidine is typically incorporated during solid-phase peptide synthesis (SPPS) using a protected amino acid derivative like Fmoc-His(1-Me)-OH. This allows for the precise placement of the modified residue within the peptide sequence. Studying these modified peptides enables a deeper understanding of the functional role of this PTM and allows for the development of peptide-based tools and therapeutics with enhanced properties.

These application notes provide a comprehensive guide for researchers on the synthesis of peptides containing 1-methylhistidine and their subsequent use in binding studies using

standard biophysical techniques.

Application Notes

Principle of the Method

The incorporation of 1-methylhistidine into a peptide sequence serves to mimic a natural PTM. This modification can alter the peptide's conformational flexibility, hydrogen bonding capacity, and electrostatic and hydrophobic interactions.^{[4][7]} By comparing the binding characteristics of a peptide containing 1-methylhistidine to its unmodified (wild-type) counterpart, researchers can directly probe the contribution of this specific modification to the molecular recognition event. Binding studies are typically performed using high-precision techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to quantify changes in binding affinity (K_D), kinetics (k_{on} , k_{off}), and thermodynamics (ΔH , ΔS).^{[8][9]}

Advantages of Incorporating 1-Methylhistidine

- **Mimicking Physiological States:** Allows for the study of peptides in a state that reflects natural post-translational modification, providing insights into the biological regulation of protein-protein interactions.^[1]
- **Enhanced Proteolytic Stability:** Similar to N-methylation of the peptide backbone, side-chain methylation can sterically hinder the approach of proteases, potentially increasing the peptide's in vivo half-life.^[7]
- **Modulation of Binding Affinity and Selectivity:** The addition of a methyl group can either increase or decrease binding affinity by altering the peptide's conformation or interaction with the target.^{[4][7]} This can be exploited to fine-tune the selectivity of a peptide for a specific receptor subtype.
- **Altered Physicochemical Properties:** Methylation affects hydrophobicity and can influence metal ion chelation, which is particularly relevant for metalloproteins or interactions involving divalent cations.^{[4][10]}

Key Applications

- **Structure-Activity Relationship (SAR) Studies:** Systematically replacing histidine with 1-methylhistidine at various positions in a peptide helps to elucidate the critical residues

involved in a binding interaction.

- Drug Discovery and Lead Optimization: Enhancing the stability and modulating the binding affinity of peptide-based drug candidates.[\[7\]](#)[\[11\]](#)
- Probing Biological Pathways: Creating tools to investigate the functional consequences of histidine methylation in cellular signaling pathways, such as those involving actin dynamics. [\[5\]](#)
- Enzyme-Substrate Interaction Analysis: Investigating how the methylation of histidine in a substrate peptide affects recognition and catalysis by an enzyme.[\[4\]](#)

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a 1-Methylhistidine Containing Peptide

This protocol describes the incorporation of a 1-methylhistidine residue into a peptide sequence using standard Fmoc-based solid-phase peptide synthesis (SPPS).

Materials:

- Fmoc-Rink Amide resin
- Fmoc-amino acids and Fmoc-His(1-Me)-OH
- Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)
- Base: DIPEA (N,N'-Diisopropylethylamine)
- Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)
- Solvents: DMF, DCM (Dichloromethane), Isopropanol
- Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O
- Cold diethyl ether

Procedure:

- Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
- First Amino Acid Coupling:
 - Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 5 minutes, then repeat for 15 minutes.
 - Wash the resin thoroughly with DMF (3x), Isopropanol (3x), and DMF (3x).
 - In a separate tube, pre-activate the first Fmoc-amino acid (3 eq.) with HBTU/HOBt (3 eq.) and DIPEA (6 eq.) in DMF for 5 minutes.
 - Add the activated amino acid solution to the resin and couple for 1-2 hours.
- Peptide Chain Elongation: Repeat the following cycle for each amino acid:
 - Washing: Wash the resin with DMF (5x).
 - Fmoc Deprotection: Treat with 20% piperidine in DMF (5 min + 15 min).
 - Washing: Wash the resin with DMF (3x), Isopropanol (3x), and DMF (3x).
 - Coupling: Pre-activate the next Fmoc-amino acid (including Fmoc-His(1-Me)-OH at the desired position) and couple as described in step 2.
 - Monitoring: After each coupling, perform a Kaiser test to confirm the absence of free primary amines.[\[12\]](#)
- Cleavage and Deprotection:
 - After the final coupling and deprotection, wash the resin with DMF (5x), DCM (5x), and methanol (3x), then dry under vacuum.
 - Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature.
 - Filter the solution to separate the resin and collect the filtrate containing the peptide.

- Peptide Precipitation:
 - Precipitate the crude peptide by adding the TFA filtrate to a 50 mL tube of cold diethyl ether.
 - Centrifuge the mixture, decant the ether, and repeat the ether wash twice.
 - Dry the resulting peptide pellet under vacuum.

Protocol 2: Peptide Purification and Characterization

A. Purification by Reverse-Phase HPLC:

- Dissolve the crude peptide in a minimal volume of a suitable solvent (e.g., 50% acetonitrile/water).
- Inject the solution onto a semi-preparative C18 reverse-phase HPLC column.
- Elute the peptide using a linear gradient of acetonitrile (containing 0.1% TFA) in water (containing 0.1% TFA).
- Monitor the elution profile at 220 nm and 280 nm.
- Collect fractions corresponding to the major peak.
- Lyophilize the pure fractions to obtain the final peptide as a white powder.

B. Characterization by Mass Spectrometry:

- Dissolve a small amount of the purified peptide in a suitable solvent.
- Analyze the sample using Electrospray Ionization Mass Spectrometry (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) to confirm the molecular weight. The observed mass should match the calculated theoretical mass of the 1-methylhistidine containing peptide.

Protocol 3: Binding Analysis by Surface Plasmon Resonance (SPR)

This protocol provides a general workflow for analyzing the binding of the synthesized peptide to a target protein.^[13]

Materials:

- SPR instrument (e.g., Biacore)
- Sensor chip (e.g., CM5)
- Immobilization reagents (EDC, NHS, ethanolamine)
- Target protein (ligand)
- Synthesized peptide (analyte)
- Running buffer (e.g., HBS-EP+)

Procedure:

- Ligand Immobilization:
 - Activate the sensor chip surface with a 1:1 mixture of EDC/NHS.
 - Inject the target protein (diluted in a low pH buffer, e.g., 10 mM sodium acetate pH 4.5) over the activated surface to achieve the desired immobilization level.
 - Deactivate excess reactive groups by injecting ethanolamine.
 - A reference flow cell should be prepared similarly but without the protein.
- Analyte Binding Measurement:
 - Prepare a dilution series of the synthesized peptide (both the 1-MH version and the wild-type) in running buffer. A typical concentration range might be 0.1 nM to 1 μ M.
 - Inject each peptide concentration over the ligand and reference flow cells at a constant flow rate (e.g., 30 μ L/min) for a set association time (e.g., 180 s), followed by a dissociation phase with running buffer.

- Between injections, regenerate the sensor surface using a mild regeneration solution (e.g., a short pulse of low pH glycine or high salt buffer) if necessary.
- Data Analysis:
 - Subtract the reference flow cell data from the active cell data to correct for bulk refractive index changes.
 - Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software.
 - Determine the association rate constant (k_{on}), dissociation rate constant (k_{off}), and the equilibrium dissociation constant ($K_D = k_{off} / k_{on}$).

Data Presentation

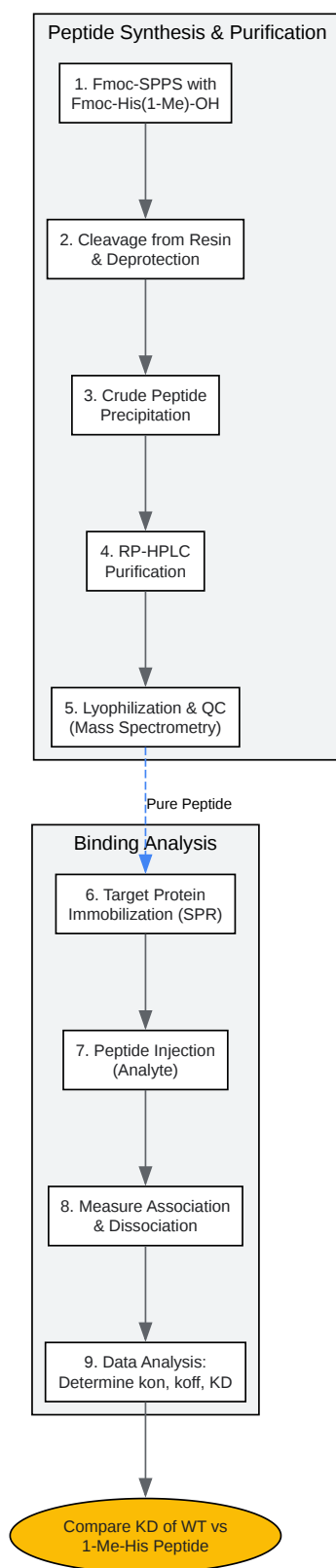
Quantitative data from binding studies should be presented clearly to allow for direct comparison between the modified and unmodified peptides.

Table 1: Comparative Binding Kinetics of Peptide X and Peptide X (His → 1-Me-His) to Target Protein Y

Analyte (Peptide)	k_{on} ($M^{-1}s^{-1}$)	k_{off} (s^{-1})	K_D (nM)
Peptide X (Wild-Type)	1.5×10^5	3.0×10^{-3}	20.0
Peptide X (His → 1-Me-His)	2.1×10^5	8.4×10^{-4}	4.0

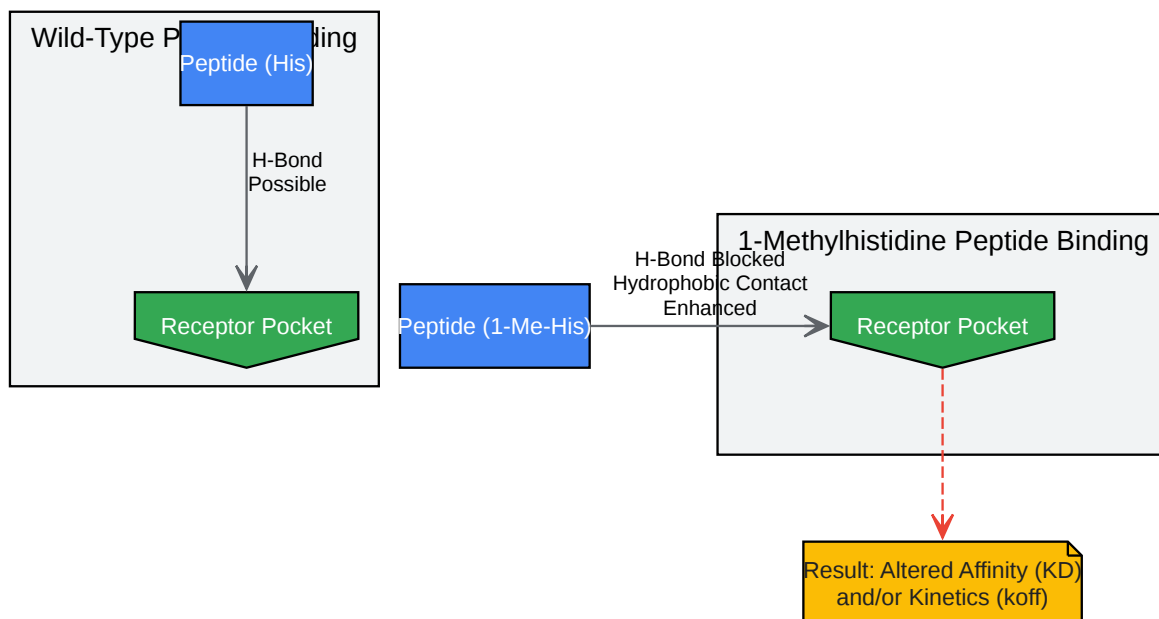
This table presents hypothetical data derived from an SPR experiment, illustrating how the incorporation of 1-methylhistidine can lead to a tighter binding interaction (lower K_D), primarily by slowing the dissociation rate.

Visualizations



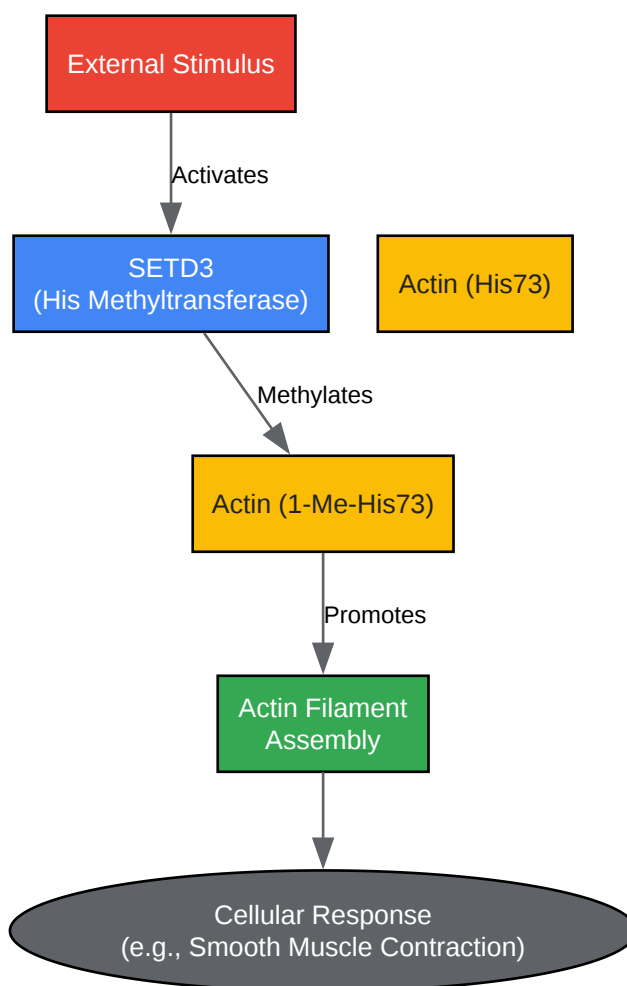
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Caption: Workflow for synthesis and binding analysis of 1-MH peptides.



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Caption: Impact of 1-methylhistidine on receptor interaction.



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Caption: Simplified pathway involving SETD3-mediated actin methylation.

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